Yinyanghuo C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Yinyanghuo C can be synthesized through enzymatic conversion of its precursor compounds, such as Epimedin C. The process involves the use of specific enzymes like Aspergillus sp. y48, which hydrolyze the glycosidic bonds in Epimedin C to produce this compound . The reaction conditions typically include a temperature range of 25-70°C and a pH range of 3.0-8.0 .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the leaves of Epimedium brevicornu Maxim. The leaves are dried and subjected to solvent extraction, followed by purification processes such as column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Yinyanghuo C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with modified pharmacological properties .
Scientific Research Applications
Yinyanghuo C has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and enzymatic hydrolysis.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: The compound is investigated for its potential therapeutic effects in treating conditions such as osteoporosis, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
Yinyanghuo C exerts its effects through various molecular targets and pathways:
Molecular Targets: It targets enzymes such as prostaglandin G/H synthase 2 (PTGS2) and androgen receptors.
Pathways Involved: Key pathways include the PI3K-AKT and Nrf-2 signaling pathways, which are involved in its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Icariin: Another flavonoid from Epimedium species with similar pharmacological properties.
Epimedin A and B: Precursors to Yinyanghuo C with different glycosidic bonds.
Baohuoside I: A related compound with similar anti-inflammatory and antioxidant effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its enzymatic conversion from Epimedin C also sets it apart from other similar compounds .
Properties
CAS No. |
149182-47-8 |
---|---|
Molecular Formula |
C20H16O5 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C20H16O5/c1-20(2)6-5-12-7-11(3-4-16(12)25-20)17-10-15(23)19-14(22)8-13(21)9-18(19)24-17/h3-10,21-22H,1-2H3 |
InChI Key |
GPXYBBZISZKRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)C |
Origin of Product |
United States |
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